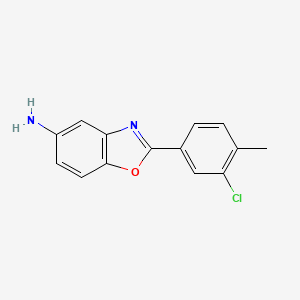

2-(3-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine is an organic compound that belongs to the benzoxazole family This compound is characterized by the presence of a benzoxazole ring substituted with a 3-chloro-4-methylphenyl group at the 2-position and an amine group at the 5-position

Métodos De Preparación

The synthesis of 2-(3-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine typically involves the reaction of 3-chloro-4-methylaniline with 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one in the presence of acetic acid as a solvent . This method is efficient and yields the desired compound with good purity.

Análisis De Reacciones Químicas

2-(3-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with reagents such as amines, alcohols, and thiols

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to 2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzoxazole have been shown to inhibit the proliferation of colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cells. The structure-activity relationship (SAR) studies suggest that modifications in the benzoxazole moiety can enhance the selectivity and potency of these compounds against specific cancer types .

1.2 Antimicrobial Properties

Benzoxazole derivatives have also been reported to possess antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against both gram-positive and gram-negative bacteria. The mechanism often involves the inhibition of bacterial DNA synthesis or disruption of cell wall integrity, making them potential candidates for developing new antibiotics .

1.3 Anti-inflammatory Effects

Certain studies highlight the anti-inflammatory potential of benzoxazole derivatives. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting their role in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Material Science

2.1 Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it a candidate for use in organic electronics, particularly in OLED technology. Its ability to emit light upon electrical excitation can be harnessed for efficient display technologies and lighting applications .

2.2 Polymer Chemistry

In polymer science, benzoxazole derivatives are explored as additives to enhance thermal stability and mechanical properties of polymers. Their incorporation into polymer matrices can improve resistance to heat and degradation, which is beneficial for applications in aerospace and automotive industries .

Environmental Applications

3.1 Environmental Monitoring

Compounds like this compound can be utilized in environmental monitoring as indicators of pollution due to their stability and detectability in various matrices such as water and soil. Their presence can signal contamination from industrial processes or agricultural runoff .

3.2 Bioremediation

Research is ongoing into the use of benzoxazole derivatives in bioremediation processes, where they may assist in the breakdown of pollutants by microbial action or serve as substrates for bioconversion into less harmful substances .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(3-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound is known to interfere with photosynthesis in plants by inhibiting the fixation of carbon dioxide . This suggests that it may act on similar pathways in other biological systems, potentially affecting cellular respiration and energy production.

Comparación Con Compuestos Similares

2-(3-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine can be compared with other benzoxazole derivatives such as:

N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a chloro-substituted phenyl group and exhibits antibacterial activity.

3-Chloro-4-methylphenyl isocyanate: This compound is used in the synthesis of various urea derivatives and has different reactivity due to the presence of an isocyanate group

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a benzoxazole ring and an amine group, which contribute to its distinct chemical and biological properties.

Actividad Biológica

2-(3-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoxazole core with a chloro and methyl substitution on the phenyl ring, which influences its reactivity and biological properties. The structural formula can be represented as follows:

The biological activities of this compound are attributed to its interaction with various molecular targets. Preliminary studies suggest that the compound may modulate pathways involved in cancer cell proliferation and apoptosis.

Interaction Studies

Research indicates that this compound interacts with proteins involved in cancer pathways, potentially acting as an inhibitor or modulator. Such interactions are critical for understanding its therapeutic potential.

Biological Activity

The compound exhibits several biological activities:

- Anticancer Activity :

-

Antimicrobial Activity :

- Spectrum : Exhibits activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.

- Minimum Inhibitory Concentrations (MIC) : The MIC values for selected strains are summarized in Table 1.

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Bacillus subtilis | 32 |

| Escherichia coli | 64 |

Research Findings

Recent studies have confirmed the biological activity of compounds similar to this compound. These findings suggest that modifications in the benzoxazole structure can significantly alter its bioactivity.

Comparative Analysis

A comparison of related benzoxazole derivatives reveals varying levels of biological activity based on structural modifications:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Methylbenzoxazole | Benzoxazole core with a methyl group | Exhibits lower toxicity |

| 2-(4-Chlorophenyl)-1,3-benzoxazol-5-amine | Chlorine substitution at para position | Different biological activity profile |

| 2-(3-Nitrophenyl)-1,3-benzoxazol-5-amine | Nitro substitution | Strong antibacterial properties |

Propiedades

IUPAC Name |

2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O/c1-8-2-3-9(6-11(8)15)14-17-12-7-10(16)4-5-13(12)18-14/h2-7H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDANQXZXBNVIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.